molecular formula C12H16N2O2S B13443901 4-(2-aminoethyl)-N-(but-3-yn-1-yl)benzene-1-sulfonamide

4-(2-aminoethyl)-N-(but-3-yn-1-yl)benzene-1-sulfonamide

Cat. No.: B13443901
M. Wt: 252.33 g/mol
InChI Key: HRXDWNQDVOYMDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-aminoethyl)-N-(but-3-yn-1-yl)benzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This compound features a benzene ring substituted with a sulfonamide group, an aminoethyl chain, and a but-3-yn-1-yl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-aminoethyl)-N-(but-3-yn-1-yl)benzene-1-sulfonamide typically involves multi-step organic reactions. A common synthetic route might include:

    Nitration: of benzene to introduce a nitro group.

    Reduction: of the nitro group to form an amine.

    Sulfonation: to introduce the sulfonamide group.

    Alkylation: to attach the but-3-yn-1-yl group.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the aminoethyl chain.

    Reduction: Reduction reactions could target the sulfonamide group.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur on the benzene ring or the aminoethyl chain.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens, alkyl halides.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups onto the benzene ring.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for more complex molecules or as a reagent in organic synthesis.

Biology

In biological research, sulfonamides are often studied for their antibacterial properties. This compound might be investigated for its potential to inhibit bacterial growth or other biological activities.

Medicine

Medicinal applications could include the development of new antibiotics or other therapeutic agents. The unique structure of this compound might offer advantages in terms of efficacy or reduced side effects.

Industry

In industry, sulfonamides are used in the production of dyes, agrochemicals, and other specialty chemicals. This compound could have applications in these areas as well.

Mechanism of Action

The mechanism of action for sulfonamides typically involves the inhibition of bacterial enzymes, such as dihydropteroate synthase, which is crucial for folate synthesis. This compound might exert its effects through similar pathways, disrupting essential biological processes in target organisms.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simple sulfonamide with antibacterial properties.

    Sulfamethoxazole: A more complex sulfonamide used in combination with trimethoprim as an antibiotic.

    Sulfadiazine: Another sulfonamide antibiotic with a broader spectrum of activity.

Uniqueness

4-(2-aminoethyl)-N-(but-3-yn-1-yl)benzene-1-sulfonamide is unique due to its specific substituents, which might confer distinct chemical and biological properties compared to other sulfonamides. The presence of the but-3-yn-1-yl group, in particular, could influence its reactivity and interactions with biological targets.

Biological Activity

The compound 4-(2-aminoethyl)-N-(but-3-yn-1-yl)benzene-1-sulfonamide is a sulfonamide derivative with potential biological activities that have garnered attention in pharmacological research. This article explores its biological activity, focusing on its effects on cardiovascular parameters, potential mechanisms of action, and pharmacokinetic properties.

Chemical Information

  • IUPAC Name : this compound
  • CAS Number : 1409519-98-7
  • Molecular Weight : 252.33 g/mol
  • Chemical Formula : C12H16N2O2S
  • Purity : ≥95% .

Structural Characteristics

The compound features a benzene ring substituted with an aminoethyl group and a butynyl chain, which may influence its interaction with biological targets.

Cardiovascular Effects

Recent studies have demonstrated that this compound exhibits significant cardiovascular effects, particularly in modulating perfusion pressure and coronary resistance.

  • Perfusion Pressure Reduction :
    • In isolated rat heart models, the compound decreased perfusion pressure in a time-dependent manner compared to control groups and other sulfonamide derivatives .
    • The reduction in perfusion pressure suggests potential vasodilatory effects, possibly through interactions with calcium channels.
  • Coronary Resistance :
    • The compound also lowered coronary resistance, indicating an ability to improve blood flow dynamics . This effect was more pronounced than that observed with other sulfonamide derivatives such as 2,5-dichloro-N-(4-nitrophenyl)-benzenesulfonamide.

The proposed mechanism of action involves the interaction of the compound with calcium channels, leading to alterations in vascular tone and blood pressure regulation. Theoretical docking studies suggest that it may inhibit calcium channel activity, which is crucial for vascular smooth muscle contraction .

Pharmacokinetic Properties

Pharmacokinetic parameters are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of the compound.

Theoretical Models

Using computational tools like ADMETlab 2.0, researchers have evaluated the pharmacokinetic profile of this compound:

ParameterValue
PermeabilityVariable based on cell model
SolubilityHigh
Metabolic StabilityModerate
Toxicity PotentialLow to moderate

These parameters indicate that the compound has favorable characteristics for further development as a therapeutic agent .

Study on Perfusion Pressure and Coronary Resistance

In a controlled study involving isolated rat hearts, researchers measured the impact of various sulfonamide derivatives on perfusion pressure and coronary resistance. The results indicated that this compound significantly reduced both parameters compared to controls, supporting its potential as a cardiovascular agent .

Interaction with Calcium Channels

Further investigations utilized molecular docking simulations to assess the binding affinity of the compound to calcium channels. The results suggested a strong interaction, hinting at a mechanism whereby the compound could modulate vascular responses through calcium channel inhibition .

Properties

Molecular Formula

C12H16N2O2S

Molecular Weight

252.33 g/mol

IUPAC Name

4-(2-aminoethyl)-N-but-3-ynylbenzenesulfonamide

InChI

InChI=1S/C12H16N2O2S/c1-2-3-10-14-17(15,16)12-6-4-11(5-7-12)8-9-13/h1,4-7,14H,3,8-10,13H2

InChI Key

HRXDWNQDVOYMDV-UHFFFAOYSA-N

Canonical SMILES

C#CCCNS(=O)(=O)C1=CC=C(C=C1)CCN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.